molecular formula C12H10BrNO B2963032 1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene CAS No. 856957-26-1

1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene

Cat. No. B2963032
CAS RN: 856957-26-1
M. Wt: 264.122
InChI Key: OVCVMUBRUFGNEW-UHFFFAOYSA-N
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Description

“1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene” is a complex organic compound that contains a benzene ring, a bromine atom, a hydroxy group, and a pyridyl group. The bromine atom is attached to the first carbon of the benzene ring, and the hydroxy group and the pyridyl group are attached to the third carbon of the benzene ring via a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the attachment of the hydroxy and pyridyl groups. Unfortunately, without specific research or procedures related to this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The bromine atom would be attached to one of these carbon atoms, and the hydroxy and pyridyl groups would be attached to another carbon atom via a methyl group .

Scientific Research Applications

Organic Synthesis Applications

  • Halogenation Reactions

    The use of brominated compounds like 1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene in organic synthesis is significant for introducing halogen atoms into organic molecules, which is a critical step in the synthesis of complex organic compounds. For instance, the ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts highlight the utility of brominated compounds in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Heterocyclic Compounds

    Brominated aromatic compounds serve as key intermediates in the synthesis of heterocyclic compounds. The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles exemplifies the role of brominated intermediates in constructing new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Material Science and Coordination Chemistry

  • Coordination Polymers

    Brominated benzene derivatives, including those similar to 1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene, are used in the synthesis of coordination polymers. For example, cadmium(II) metal-organic frameworks (MOFs) were synthesized using brominated ligands, demonstrating the importance of such compounds in constructing novel MOF structures with potential applications in gas storage, catalysis, and luminescence (Li, Guo, Weng, & Lin, 2012).

  • Synthesis of Binuclear Complexes

    The structural and supramolecular features of binuclear complexes can be significantly influenced by the presence of brominated compounds. Studies on binuclear dioxomolybdenum(VI) complexes highlight how brominated ligands affect the formation and properties of these complexes, which have implications for catalysis and materials science (Biswal, Roy, Pramanik, Paul, Drew, & Chakrabarti, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if this compound were a drug, its mechanism of action could involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many brominated compounds are considered hazardous and require careful handling .

properties

IUPAC Name

(3-bromophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCVMUBRUFGNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene

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